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Compound of Interest

Compound Name:
6-Bromo-[1,2,4]triazolo[1,5-

a]pyridin-2-amine

Cat. No.: B1344371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

various analogs based on the triazolopyridine and triazolopyrimidine scaffolds. While a specific

SAR study for "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is not extensively available in the public

domain, this document synthesizes findings from multiple studies on related analogs, offering

insights into how structural modifications influence their biological activity against a range of

therapeutic targets. The information is presented to aid in the rational design of novel and

potent drug candidates.

Data Presentation: Structure-Activity Relationship
Summary
The following table summarizes the quantitative data on the SAR of triazolopyridine and

triazolopyrimidine analogs across different biological targets.
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Scaffold Target
Compound/
Analog

Modificatio
n

IC50 (nM)
Key
Findings &
Citations

[1][2]

[3]Triazolo[1,

5-a]pyridine

ALK5 21b
Pyrazole

derivative
18

Highly potent

and selective

inhibitor.[4]

[1][2]

[3]Triazolo[1,

5-a]pyridine

ALK5
12b (EW-

7197)

2-((2-

fluoroanilino)

methyl)-5-(6-

methylpyridin

-2-yl)-4-([1][2]

[3]triazolo[1,5

-a]pyridin-6-

yl)-1H-

imidazole

13

Replacement

of a

quinoxalin-6-

yl moiety with

a[1][2]

[3]triazolo[1,5

-a]pyridin-6-yl

moiety,

insertion of a

methyleneam

ino linker, and

an o-F

substituent

markedly

increased

ALK5

inhibitory

activity and

oral

bioavailability.

[5][6]

[1][2]

[3]Triazolo[1,

5-a]pyridine

JAK1/HDAC6 19 4-(((5-

(benzo[d][1]

[7]dioxol-5-

yl)-[1][2]

[3]triazolo[1,5

-a]pyridin-2-

yl)amino)met

hyl)-N-

JAK1: N/A,

HDAC6: N/A

Exhibited

potent dual

inhibitory

activities.[1]

[8]
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hydroxybenz

amide

[1][2]

[7]Triazolo[4,

5-

d]pyrimidine

LSD1 27

2-((6-

chloropyridin-

2-yl)thio)-N-

(p-tolyl)-[1][2]

[7]triazolo[4,5

-d]pyrimidin-

7-amine

564

The R3X

group was

found to be

important for

LSD1

inhibition.

Replacement

of a carbon

atom in the

phenyl ring

with a

nitrogen atom

significantly

affected

inhibitory

activity.[9][10]

[1][2]

[3]Triazolo[1,

5-

a]pyrimidine

LSD1 5p

N-(4-

cyanobenzyl)

-5-(3-fluoro-4-

methoxyphen

yl)-[1][2]

[3]triazolo[1,5

-a]pyrimidin-

2-amine

154

Potent

inhibition of

LSD1.[11]

[1][2]

[3]Triazolo[1,

5-

a]pyrimidine

LSD1 6l

2-((5-(3-

fluoro-4-

methoxyphen

yl)-[1][2]

[3]triazolo[1,5

-a]pyrimidin-

2-

yl)amino)etha

nol

N/A

Potently

inhibited the

growth of PC-

9 cells (IC50

= 0.59 μM).

[11]
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Experimental Protocols
Detailed methodologies for key experiments cited in the SAR studies are provided below.

ALK5 Kinase Inhibition Assay
This assay determines the in vitro inhibitory activity of compounds against the ALK5 kinase.

Materials:

Recombinant human ALK5 enzyme

Casein or TGFBR1 Peptide as substrate

[γ-33P]ATP or ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Test compounds

96-well plates

Filter plates and scintillation counter (for radioisotopic method)

ADP-Glo™ Kinase Assay Kit (for luminescence method)

Procedure (Radioisotopic Method):[12]

In a 96-well plate, add the diluted test compound, recombinant ALK5 enzyme, and casein

substrate.

Initiate the kinase reaction by adding [γ-33P]ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
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Wash the filter plate to remove unincorporated [γ-33P]ATP.

Measure the radioactivity of the captured substrate using a scintillation counter.

Procedure (ADP-Glo™ Method):[13]

Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and TGFBR1 peptide

substrate.

Add the master mix to the wells of a 96-well plate.

Add the test inhibitor at various concentrations.

Initiate the reaction by adding the diluted ALK5 kinase.

Incubate at 30°C for 45 minutes.

Add ADP-Glo™ reagent and incubate at room temperature for 45 minutes.

Add Kinase Detection Reagent and incubate at room temperature for another 45 minutes.

Measure luminescence using a plate reader.

Cell-Based Luciferase Reporter Assay for TGF-β
Signaling
This assay measures the inhibition of TGF-β-induced gene transcription in a cellular context.

[12][14]

Materials:

HaCaT or 4T1 cells stably transfected with a TGF-β responsive luciferase reporter construct

(e.g., p3TP-luc)

Cell culture medium and serum

TGF-β1
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Test compounds

96-well cell culture plates

Dual-Luciferase® Reporter Assay System

Luminometer

Procedure:

Seed the stably transfected cells in a 96-well plate and allow them to attach overnight.

Serum-starve the cells for 16-24 hours.

Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 24 hours.

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer

according to the manufacturer's protocol.

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

differences in cell viability and transfection efficiency.

LSD1 Inhibition Assay
This fluorometric assay is used to screen for inhibitors of LSD1 activity.[15][16][17]

Materials:

Recombinant human LSD1 enzyme

LSD1 substrate (e.g., di-methylated histone H3-K4 peptide)

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

Horseradish peroxidase (HRP)

Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
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Test compounds

Black 96-well plates

Fluorescence microplate reader

Procedure:

Pre-incubate serial dilutions of the test compounds with the LSD1 enzyme in a black 96-well

plate on ice for 15 minutes.

Initiate the enzymatic reaction by adding the LSD1 peptide substrate.

Incubate the plate for 30 minutes at 37°C.

Add HRP and the fluorometric substrate to all wells.

Measure the fluorescence with an excitation wavelength of 530-540 nm and an emission

wavelength of 585-595 nm.

JAK1 Kinase Inhibition Assay
This HTRF-based biochemical binding assay evaluates the inhibitory activities of compounds

against JAK1.[18]

Materials:

Recombinant human JAK1 enzyme

Tofacitinib (positive control)

Test compounds

Greiner white assay plate

Xl665 and antibody detection reagent mixture

TR-FRET plate reader
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Procedure:

Dilute and transfer the test compounds and Tofacitinib to the assay plate to achieve different

concentrations in duplicate.

Co-incubate for 30 minutes at room temperature.

Add the Xl665 and antibody detection reagent mixture to each well.

Incubate the assay plate for 60 minutes at room temperature.

Read the TR-FRET signal at 665/612 nm on an Envision plate reader.

HDAC6 Enzymatic Assay
This fluorometric assay measures the activity of HDAC6.[7][19]

Materials:

Recombinant human HDAC6 enzyme

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution

96-well black, flat-bottom microplate

Fluorescence microplate reader

Procedure:

Add HDAC Assay Buffer, test compound (or vehicle control), and diluted HDAC6 enzyme to

the wells of the microplate.

Initiate the reaction by adding the fluorogenic substrate.

Incubate the plate at 37°C for 30-60 minutes.
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Stop the reaction by adding the developer solution.

Incubate at room temperature for 15 minutes.

Measure the fluorescence using a microplate reader with excitation at 350-380 nm and

emission at 440-460 nm.

Visualizations
TGF-β/ALK5 Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway, which is a key target

for some of the discussed triazolopyridine analogs.
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Caption: TGF-β signaling pathway and the site of action for triazolopyridine-based ALK5

inhibitors.

General Workflow for Kinase Inhibitor Screening
This diagram outlines a typical experimental workflow for the screening and characterization of

kinase inhibitors.
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Caption: A generalized workflow for the discovery and optimization of kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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